Deuruxolitinib works by disrupting the JAK-STAT signaling pathway, a critical communication channel for cytokines involved in immune response and inflammation [1] [2].
Below is a simplified diagram of the JAK-STAT signaling pathway and this compound's mechanism of action.
Visual summary of JAK-STAT pathway activation and this compound inhibition.
This compound's efficacy and safety were evaluated in the pivotal THRIVE-AA1 and THRIVE-AA2 Phase 3 clinical trials [3].
The table below summarizes key efficacy outcomes from the clinical trials.
| Efficacy Measure | Result at 24 Weeks |
|---|---|
| Patients with ≥80% scalp hair coverage (SALT ≤20) | >30% [4] |
| Patients with ≥90% scalp hair coverage | Up to 25% [4] |
| Response Trajectory | SALT score improvements did not plateau by 24 weeks, indicating potential for further regrowth with continued treatment [4]. |
For scientists in drug development, the following points are critical when working with this compound.
This compound represents a mechanistically rational therapeutic approach for severe alopecia areata via selective JAK1/JAK2 inhibition. Its development highlights the application of deuterium chemistry to refine the properties of an existing inhibitor class.
While its current approval is in dermatology, the well-established role of JAK-STAT signaling in other autoimmune and inflammatory conditions suggests potential for broader application. However, its clinical use requires careful patient selection and vigilant monitoring for class-wide safety risks.
Deuruxolitinib is a synthetic organic compound derived from the strategic deuterium substitution of hydrogen atoms in the ruxolitinib molecule [1].
| Property | Value / Description |
|---|---|
| Systematic Name | This compound |
| Synonyms | CTP-543; D8-ruxolitinib; Leqselvi [1] |
| CAS Registry No. | 1513883-39-0 [1] [2] [3] |
| Molecular Formula | C17H10D8N6 [2] [3] |
| Molecular Weight | 306.16 g/mol (GtoPdb); 314.41 g/mol (vendor data) [1] [2] |
| SMILES | N#CCC@H([2H])C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])n1ncc(c1)c1ncnc2c1cc[nH]2 [1] |
| XLogP | 2.7 [1] |
| Hydrogen Bond Donors/Acceptors | 1 / 4 [1] |
| Topological Polar Surface Area | 83.18 [1] |
| Lipinski's Rules Broken | 0 [1] |
Note: Discrepancies in molecular weight, such as between [1] (306.16 g/mol) and [2] (314.41 g/mol), are common in different data sources due to variations in calculation methods or the inclusion/exclusion of salt forms. The data from the IUPHAR/BPS Guide to Pharmacology (GtoPdb) is generally considered a primary reference [1].
This compound exerts its therapeutic effect by modulating the JAK-STAT signaling pathway, which is central to the pathophysiology of alopecia areata [4].
The diagram below illustrates the proposed mechanism of action for this compound in alopecia areata:
This compound inhibits JAK1/2, blocking cytokine signaling and immune-mediated hair follicle attack.
The pathogenesis of alopecia areata involves increased levels of interferon-gamma (IFN-γ) and common gamma chain (γc) cytokines (e.g., IL-2, IL-7, IL-15). These cytokines bind to their respective receptors and activate JAK1, JAK2, and JAK3 [4]. This activation leads to the phosphorylation of STAT proteins, which translocate to the nucleus and promote the expression of pro-inflammatory genes. This results in a cycle that increases IFN-γ and IL-15 production and activates cytotoxic CD8+NKG2D+ T cells, which target and attack hair follicles [4]. By selectively inhibiting JAK1 and JAK2, this compound interrupts this signaling cascade, reducing the immune-mediated attack on hair follicles and allowing for hair regrowth [4] [5].
Clinical trials have demonstrated the efficacy of this compound in treating moderate-to-severe alopecia areata, with the Severity of Alopecia Tool (SALT) score as the primary endpoint [4] [5].
A key phase 2, randomized, double-blind, placebo-controlled, sequential-design trial assessed this compound's safety and efficacy [5].
A meta-analysis of randomized controlled trials, including the phase 2 trial, confirms this compound's significant efficacy and outlines its safety profile [4].
Table 1: Summary of Clinical Efficacy at 24 Weeks
| Metric | Placebo | 4 mg BID | 8 mg BID | 12 mg BID | Notes |
|---|---|---|---|---|---|
| % Achieving SALT50 | 9% | 21% | 47% | 58% | Statistically significant vs. placebo for 8 mg & 12 mg (P < 0.001) [5] |
| Mean SALT Score Change | - | - | - | - | MD = -47.26, 95% CI (-53.47, -41.05), p < 0.00001 from baseline [4] |
| % Achieving SALT75 | - | - | - | - | RR = 93.66, 95% CI (23.42, 374.65), p < 0.00001 [4] |
| % Achieving SALT90 | - | - | - | - | RR = 65.26, 95% CI (16.28, 261.58), p < 0.00001 [4] |
| Patient Satisfaction (SPRO) | - | - | - | - | MD = -1.52, 95% CI (-1.76, -1.27), p < 0.00001 [4] |
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) at 28 Weeks
| Adverse Event | Relative Risk (RR) vs. Placebo | 95% CI | Notes |
|---|---|---|---|
| Increased Creatinine Phosphokinase | 2.79 | (1.5, 4.99), p = 0.0006 | Most significant risk [4] |
| Headache | 1.49 | (0.98, 6.54), p = 0.06 | Not statistically significant [4] |
| Acne | 1.80 | (0.84, 3.88), p = 0.13 | Significant in 12 mg dose only [4] |
Abbreviations: BID (Twice Daily), MD (Mean Difference), RR (Risk Ratio), CI (Confidence Interval), SPRO (Hair Satisfaction Participant Reported Outcome).
This compound represents a rational drug design approach where deuterium substitution is used to fine-tune the pharmacokinetics of an established JAK inhibitor, ruxolitinib, for a new therapeutic application. The robust clinical trial data demonstrates that 8 mg and 12 mg twice daily are the effective dosing regimens, leading to significant hair regrowth. The safety profile is consistent with the known class effects of JAK inhibitors, with elevated CPK levels being the most prominently observed adverse event, necessitating periodic monitoring [4] [5].
| Parameter | Value | Details / Conditions |
|---|---|---|
| Bioavailability | ~90% | Oral [1] |
| Tmax (Time to Cmax) | 1.5 hours | Peak plasma concentration [1] |
| Effect of Food | No clinically significant difference | Administered with or without a high-fat, high-calorie meal [1] |
| Volume of Distribution | 50 L | Steady-state [1] |
| Plasma Protein Binding | 91.5% | [1] |
| Blood-to-Plasma Ratio | ~1.3 | [1] |
| Primary Metabolizing Enzymes | CYP2C9 (76%) and CYP3A4 (21%) | CYP1A2 contributes minimally (~3%) [1] |
| Key Metabolites | C-21714 and C-21717 | Each accounts for ~5% of total drug exposure; both are ~10-fold less active than parent drug [1] |
| Route of Elimination | Metabolized | No unchanged drug recovered in urine or feces [1] |
| Half-Life | ~4 hours | Mean elimination half-life [1] |
The metabolic pathway of this compound is crucial for understanding its clinical use. The following diagram illustrates the primary and secondary routes of metabolism.
This metabolism has several important clinical implications [1] [2] [3]:
The quantitative data presented above primarily comes from phase 1 studies in healthy subjects. The key supporting evidence for efficacy and safety comes from the THRIVE-AA1 and THRIVE-AA2 phase 3 trials [4] [5].
This compound is an oral, selective inhibitor of Janus kinase 1 and 2 (JAK1 and JAK2) [1]. Its proposed effect on cytotoxic T cells is indirect and stems from interrupting the immune signaling that activates them.
The diagram below illustrates this proposed JAK-STAT signaling pathway in alopecia areata and the points where this compound is expected to intervene.
Proposed JAK-STAT pathway inhibition by this compound in Alopecia Areata.
The rationale for this compound's use in alopecia areata is based on the understanding that the disease is driven by inflammatory cytokines which use the JAK-STAT pathway to signal immune cells to attack hair follicles [2] [1].
The table below compares this compound with other JAK inhibitors used or studied for alopecia areata.
| JAK Inhibitor | JAK Target | FDA Approval for AA | Key Supporting Evidence for Mechanism |
|---|---|---|---|
| This compound | JAK1, JAK2 [1] | Yes (2024) [2] [1] | Deuterated analog of ruxolitinib; demonstrated high efficacy in Phase 3 clinical trials (THRIVE-AA1/AA2) [4] [1]. |
| Baricitinib | JAK1, JAK2 [1] | Yes (2022) [2] [1] | Pivotal trials showed significant hair regrowth; first FDA-approved JAK inhibitor for AA [1]. |
| Ritlecitinib | JAK3, TEC kinase [2] [1] | Yes (2023) [2] [1] | Targets JAK3 and TEC kinase family; shown to be effective in patients aged 12 and older [1]. |
| Ruxolitinib (Oral) | JAK1, JAK2 [1] | No (Off-label) | Foundational in vitro/vivo evidence: suppressed CD8+ NKG2D+ T cell upregulation and reversed AA in a mouse model [1]. A small human trial showed ~75% of patients had ≥50% hair regrowth [1]. |
| Tofacitinib (Oral) | JAK1, JAK3 [1] | No (Off-label) | Early case reports and cohort studies demonstrated efficacy; one of the first JAK inhibitors reported to treat AA [1]. |
Deuruxolitinib (sold under the brand name Leqselvi) is an oral, selective inhibitor of Janus kinases 1 and 2 (JAK1 and JAK2) [1] [2] [3]. Its therapeutic effect is based on interrupting the JAK-STAT signaling pathway, which is central to the immunopathology of alopecia areata (AA).
The diagram below illustrates the hypothesized mechanism of action of this compound within the context of AA pathogenesis.
Figure 1: Proposed mechanism of this compound in alopecia areata. This compound inhibits the JAK-STAT pathway, which is activated by cytokines like IFN-γ, IL-2, IL-7, and IL-15, thereby suppressing the inflammatory cascade that leads to hair follicle attack [1] [4] [2].
The efficacy of this compound in humans was established in two pivotal Phase 3 trials, THRIVE-AA1 and THRIVE-AA2, which involved over 1,200 patients with at least 50% scalp hair loss [5]. The table below summarizes key efficacy outcomes at the 24-week mark.
| Efficacy Measure | Result at 24 Weeks | Notes & Additional Data |
|---|---|---|
| SALT Score Improvement | Mean change from baseline: -47.26 [1] | Measured on the Severity of Alopecia Tool (SALT), where 0=no hair loss, 100=complete hair loss. |
| Patients achieving ≥75% scalp hair regrowth (SALT75) | Relative Risk vs. placebo: 93.66 [1] | This compound 12 mg twice daily showed the highest probability for achieving SALT75 [4]. |
| Patients achieving ≥90% scalp hair regrowth (SALT90) | Relative Risk vs. placebo: 65.26 [1] | A significant number of patients achieved high levels of response. |
| Patients achieving ≥80% scalp hair regrowth | 29.6% of patients on 8 mg BID vs. <1% on placebo [5] | This was a key endpoint in the Phase 3 clinical program. |
| Patient-Reported Satisfaction (SPRO) | Significant improvement [1] | Many patients experienced a >2 point improvement in the Hair Satisfaction Participant Reported Outcome (SPRO). |
A 2025 network meta-analysis compared various JAK inhibitors and ranked this compound 12 mg twice daily as the most effective monotherapy for achieving stringent endpoints like SALT score ≤10 [6].
The safety profile of this compound is similar to other drugs in its class. It carries a boxed warning for serious infections, malignancies, major adverse cardiovascular events, thrombosis, and increased all-cause mortality, based on a study of another JAK inhibitor in rheumatoid arthritis patients [5] [3].
The table below summarizes commonly observed adverse events and laboratory abnormalities.
| Category | Most Common Adverse Events (≥1%) | Laboratory Abnormalities & Key Risks |
|---|---|---|
| General | Headache (12.4%), Acne (10%), Nasopharyngitis (8.1%), Fatigue, Weight Gain [5] [2] | Elevated Creatine Phosphokinase (CPK) (5.3%), Hyperlipidemia (5.8%) [5] [2] |
| Hematological | - | Lymphopenia, Anemia (2%), Neutropenia (1.3%), Thrombocytosis [2] [3] |
| Infections | Herpes infections (e.g., simplex, zoster), Skin and soft tissue infections [2] [3] | Serious infection rate was low (0.6%); no TB reactivation observed in trials [2]. |
The following table summarizes the core design elements of the two pivotal Phase 3 trials that supported the FDA approval of deuruxolitinib. [1]
| Trial Characteristic | THRIVE-AA1 (NCT04518995) & THRIVE-AA2 (NCT04797650) |
|---|---|
| Study Design | Multinational, randomized, double-blind, placebo-controlled Phase 3 trials [2] [1] |
| Patient Population | Adults (18-65 years) with severe alopecia areata, defined as ≥50% scalp hair loss (SALT score ≥50) for more than six months [2] [1] |
| Interventions & Groups | 1. LEQSELVI (this compound) 8 mg twice daily (approved dose) 2. This compound 12 mg twice daily (not an approved dose) 3. Placebo twice daily [2] [1] | | Treatment Duration | 24-week primary treatment period, followed by a 4-week safety follow-up [2] [3] | | Primary Endpoint | Proportion of patients achieving a SALT score ≤20 (indicating 80% or more scalp hair coverage) at Week 24 [2] [1] | | Key Secondary Endpoints | • Proportion of "responders" ("satisfied" or "very satisfied") on the Satisfaction of Hair Patient-Reported Outcome (SPRO) at Week 24 • Proportion achieving SALT score ≤20 at earlier timepoints (Weeks 20, 16, 12, 8) • Proportion achieving SALT score ≤10 (90% scalp hair coverage) [2] [1] |
The pooled results from the THRIVE-AA1 and AA-2 trials demonstrate the efficacy and safety of this compound over the 24-week treatment period.
Table 1: Primary Efficacy Outcomes at Week 24 (Pooled Results) [2] [3] [1]
| Efficacy Measure | Placebo | This compound 8 mg BID | This compound 12 mg BID |
|---|---|---|---|
| SALT Score ≤20 (Primary Endpoint) | ~1% | ~30% | ~41% |
| SALT Score ≤10 | ~0% | ~23% | ~32% |
| SPRO Responders ("Satisfied/Very Satisfied") | ~4.7% | ~42% | ~53% |
Note: SALT = Severity of Alopecia Tool; BID = twice daily; SPRO = Satisfaction of Hair Patient-Reported Outcome.
Table 2: Pooled Safety Overview (24 Weeks) [3]
| Safety Measure | Placebo (N=267) | This compound 8 mg BID (N=600) | This compound 12 mg BID (N=342) |
|---|---|---|---|
| Patients completing treatment | >90% | >90% | >90% |
| Discontinuation due to TEAEs | Low | Low | Low |
| Most common TEAEs | Elevated CPK, Headache, Acne (more frequent at 12 mg dose) [4] | ||
| Severity of TEAEs | >95% were mild to moderate in severity [3] |
Note: TEAEs = Treatment-Emergent Adverse Events; CPK = Creatinine Phosphokinase.
This compound is an oral, selective inhibitor of Janus kinase 1 and 2 (JAK1/JAK2). It is a deuterium-modified analog of ruxolitinib, which is designed to alter its pharmacokinetics. [4] The following diagram illustrates the hypothesized mechanism of action for JAK inhibitors like this compound in disrupting the inflammatory cycle of alopecia areata.
Diagram: Proposed JAK-STAT Signaling Pathway in AA and this compound Mechanism. The pathogenesis of AA involves increased levels of interferon-gamma (IFN-γ) and common gamma chain (γc) cytokines. These cytokines bind to their receptors, activating intracellular JAK proteins, which phosphorylate and activate STAT molecules. This leads to the transcription of pro-inflammatory genes, amplifying the immune response and promoting the activation of cytotoxic T-cells that attack the hair follicle. This compound enters the cell and binds to JAK1 and JAK2, inhibiting their enzymatic activity and thus disrupting the entire inflammatory signaling cascade. [4] [5]
The development of this compound represents a significant advancement in the treatment of severe AA. Key considerations for researchers and clinicians include:
This compound is an oral, selective Janus kinase (JAK) 1 and JAK2 inhibitor approved for the treatment of adults with severe alopecia areata (AA) [1]. Its development as a deuterium-modified analog of ruxolitinib was designed to optimize its pharmacokinetic profile [2].
The tables below summarize key efficacy outcomes from the this compound clinical development program.
Table 1: Primary Efficacy Endpoints at Week 24 (THRIVE-AA1 Trial) [4]
| Treatment Group | Proportion of Patients Achieving SALT Score ≤20 (Primary Endpoint) |
|---|---|
| Placebo | 0.8% |
| This compound 8 mg BID | 29.6% |
| This compound 12 mg BID | 41.5% |
SALT: Severity of Alopecia Tool. A lower score indicates less hair loss.
Table 2: Long-Term Efficacy and Response Maintenance (Open-Label Extension Studies) [1]
| Efficacy Measure | Week 24 (Qualifying Trial) | Week 68 (Open-Label Extension) |
|---|---|---|
| SALT ≤20 Responders (LOCF Analysis) | 32.6% | 48.8% |
| SALT ≤20 Responders (As Observed Analysis) | 32.6% | 76.6% |
| Maintenance of Response | - | 99.6% of patients maintained their response (defined as sustaining a SALT score ≤50 after first achieving ≤20) |
LOCF: Last Observation Carried Forward.
Table 3: Early Efficacy Onset (Pooled Analysis of THRIVE-AA1 & AA2) [5]
| SALT Response | This compound 8 mg BID at Week 8 | Placebo at Week 8 |
|---|---|---|
| SALT30 (≥30% scalp hair regrowth) | 4.5% | 1.9% |
| SALT40 (≥40% scalp hair regrowth) | 10.8% | 3.4% |
| SALT50 (≥50% scalp hair regrowth) | 17.9% | 6.5% |
For researchers designing clinical trials for AA therapies, the following outlines the core methodology from the this compound Phase 3 program.
Protocol: Phase 3 Randomized, Double-Blind, Placebo-Controlled Trial for Severe Alopecia Areata
1. Study Design:
2. Patient Population:
3. Dosing and Administration:
4. Efficacy Assessments:
5. Safety Assessments:
The efficacy of JAK inhibitors in alopecia areata is linked to their interruption of key inflammatory signaling pathways involved in the autoimmune attack on hair follicles.
Diagram 1: JAK-STAT signaling pathway in alopecia areata and mechanism of this compound. The inhibitor blocks the phosphorylation of JAK1 and JAK2, disrupting the downstream inflammatory cascade that leads to hair follicle attack [2].
The Severity of Alopecia Tool (SALT) is the standardized, quantitative instrument used in clinical trials to assess the extent of scalp hair loss and the efficacy of treatments like deuruxolitinib [1]. The methodology is as follows:
The diagram below illustrates the JAK-STAT signaling pathway targeted by this compound.
Diagram Title: JAK-STAT Signaling Pathway in Alopecia Areata
The following tables summarize the key efficacy findings for this compound from meta-analyses and pivotal clinical trials.
Table 1: Efficacy of this compound from Meta-Analysis (Week 24) [4]
| Efficacy Measure | Result (Mean Difference or Risk Ratio) | 95% Confidence Interval | p-value |
|---|---|---|---|
| Change in SALT Score | MD = -47.26 | (-53.47, -41.05) | p < 0.00001 |
| Patients achieving SALT75 | RR = 93.66 | (23.42, 374.65) | p < 0.00001 |
| Patients achieving SALT90 | RR = 65.26 | (16.28, 261.58) | p < 0.00001 |
Table 2: Efficacy from THRIVE-AA Phase 3 Trials (Pooled Analysis) [3]
| Efficacy Endpoint | This compound 8 mg BID | This compound 12 mg BID | Placebo |
|---|---|---|---|
| Baseline Mean SALT Score | 86.8 | 85.9 | 88.6 |
| SALT50 at Week 8 | 17.9% | Not reported | 6.5% |
| SALT ≤20 at Week 24 | 31% | Not reported | Significantly lower |
Table 3: Comparative Efficacy from Network Meta-Analysis (SUCRA values) [5] A higher SUCRA value (0-1) indicates better relative efficacy.
| Treatment Regimen | SALT Score Reduction | Achieving SALT75 | Achieving SALT50 |
|---|---|---|---|
| Brepocitinib 30 mg | 0.9831 | 0.8448 | 0.9567 |
| This compound 12 mg | 0.9245 | 0.9761 | 0.7690 |
| This compound 8 mg | 0.7736 | 0.8678 | Not ranked in top 3 |
| Ritlecitinib 50 mg | Not ranked in top 3 | Not ranked in top 3 | 0.8689 |
For researchers implementing SALT assessment in clinical trials, standardized protocols are critical for data integrity.
Protocol 1: Standardized SALT Evaluation in Clinical Trials
The workflow for this protocol is visualized below.
Diagram Title: SALT Score Assessment Workflow
Protocol 2: Addressing SALT Score Subjectivity with Planimetry
While demonstrating promising efficacy, this compound's safety profile requires careful management.
This compound represents a significant advancement in AA treatment, showing rapid, substantial, and sustained hair regrowth in a majority of patients with moderate-to-severe disease within 24 weeks. Its efficacy is robust across various patient subgroups, though response in Black patients was not significant in one analysis, warranting further study [3].
The successful evaluation of this compound hinges on the rigorous application of the SALT score methodology. Future work should focus on integrating objective measures like digital planimetry to further standardize assessment and on generating long-term safety and efficacy data in real-world populations.
A 2025 meta-analysis provides a comprehensive evaluation of deuruxolitinib, a Janus kinase (JAK) inhibitor, for moderate to severe alopecia areata (AA). The analysis pooled data from three randomized controlled trials (RCTs) involving 1,372 patients, comparing this compound (at 8 mg and 12 mg doses) against a placebo [1].
The primary efficacy was measured using the Severity of Alopecia Tool (SALT), with a key secondary endpoint being the Hair Satisfaction Participant Reported Outcome (SPRO) scale. All assessments were made at week 24, and treatment-emergent adverse events (TEAEs) were specifically evaluated at week 28 [1].
The quantitative results demonstrate strong performance on both clinical and patient-centric measures, as summarized in the table below.
| Outcome Measure | Result | Statistical Significance |
|---|---|---|
| SALT Score Improvement (Mean Change from Baseline) | MD = -47.26 points [95% CI: -53.47, -41.05] | p < 0.00001 [1] |
| Patients with ≥75% SALT Improvement (SALT75) | RR = 93.66 [95% CI: 23.42, 374.65] | p < 0.00001 [1] |
| Patients with ≥90% SALT Improvement (SALT90) | RR = 65.26 [95% CI: 16.28, 261.58] | p < 0.00001 [1] |
| SPRO Score Improvement (Mean Change) | MD = -1.52 [95% CI: -1.76, -1.27] | p < 0.00001 [1] |
| Patients with ≥2-point SPRO Improvement | RR = 4.98 [95% CI: 3.79, 6.54] | p < 0.00001 [1] |
| TEAE: Elevated Creatinine Phosphokinase (CPK) | RR = 2.79 [95% CI: 1.5, 4.99] | p = 0.0006 [1] |
| TEAE: Headache | RR = 1.49 [95% CI: 0.98, 6.54] | p = 0.06 (not significant) [1] |
| TEAE: Acne (12 mg dose) | RR = 1.80 [95% CI: 0.84, 3.88] | p = 0.13 (not significant) [1] |
For researchers aiming to replicate or evaluate these studies, the following outlines the core methodology as described in the meta-analysis [1].
The therapeutic action of this compound and the flow of the clinical analysis can be visualized through the following diagrams created with Graphviz. The first diagram illustrates the drug's mechanism of action, while the second outlines the experimental workflow.
This compound is an oral Janus kinase (JAK) inhibitor approved for treating severe alopecia areata in adults. As with other drugs in its class, treatment is associated with specific laboratory abnormalities that require monitoring [1].
Treatment-Emergent CPK Elevation A dose-ranging meta-analysis of three randomized controlled trials (RCTs) involving 1,372 patients specifically identified an increased risk of elevated CPK levels in those treated with this compound compared to placebo [2] [3] [4]. The summary of this finding is shown in the table below.
| Adverse Event | Risk Ratio (RR) | 95% Confidence Interval | p-value |
|---|---|---|---|
| Increased CPK | 2.79 | (1.5, 4.99) | 0.0006 [2] |
In the phase 3 clinical trials, increased blood CPK was a common adverse event, reported in 5.3% of patients treated with this compound [5] [6]. It is important to note that these elevations were generally manageable and did not typically lead to treatment discontinuation in clinical trials [2].
The following table summarizes the essential laboratory tests required before and during treatment with this compound, as outlined in the official prescribing information and clinical reviews [5] [1] [6].
| Monitoring Parameter | Baseline (Pre-Treatment) | Ongoing Monitoring | Notes / Action Criteria |
|---|---|---|---|
| CPK Levels | Recommended | As clinically indicated [1] | - |
| CYP2C9 Genotyping | Required (Contraindicated in poor metabolizers) | Not required | - |
| Complete Blood Count (CBC) | Required | Periodically [1] | Do not initiate if ALC <500/mm³, ANC <1000/mm³, or Hgb <8 g/dL [1]. |
| Lipid Panel | Required | Periodically [1] | Monitor for treatment-emergent hyperlipidemia. |
| Hepatic Panel | Required | Periodically [1] | - |
| Tuberculosis (TB) Screening | Required | Monitor for signs/symptoms during treatment [1] | - |
| Hepatitis B/C Screening | Required | Not recommended in active HBV or HCV [1] | - |
| Pregnancy Test | For women of childbearing potential | As clinically indicated [6] | - |
For researchers and clinicians aiming to replicate the safety assessment of this compound from the pivotal trials, the following protocol outlines the methodology for monitoring CPK.
Objective: To evaluate the incidence and severity of treatment-emergent increases in serum creatine phosphokinase (CPK) in patients with moderate-to-severe alopecia areata treated with this compound.
Methodology:
The diagram below illustrates the position of CPK monitoring within the overall safety assessment workflow for this compound treatment.
The exact biological mechanism by which JAK inhibitors like this compound cause CPK elevation is not fully understood [8]. The elevation may be related to mild, subclinical muscle inflammation or a direct effect on muscle cells. In clinical trials, these elevations were typically transient, asymptomatic, and resolved without intervention, and did not require dose modification [2] [6]. The prescribing information does not specify a CPK threshold for treatment interruption; management should be based on clinical judgment, the severity of elevation, and whether it is associated with symptoms like myalgia [1].
I hope this detailed application note is helpful for your research and development work. Should you require further information on other specific laboratory parameters or adverse events, please feel free to ask.
References
The long-term efficacy and safety data for deuruxolitinib primarily come from the open-label extension (OLE) studies of the Phase 3 THRIVE-AA1 and THRIVE-AA2 trials [1]. The core design of these studies is summarized below.
Table 1: Key Elements of the THRIVE-AA Phase 3 Program and Open-Label Extension
| Element | Description |
|---|---|
| Compound | This compound (formerly CTP-543), an oral selective inhibitor of Janus kinases (JAK) 1 and 2 [1] [2]. |
| Indication | Adults with moderate-to-severe alopecia areata [1] [3]. |
| Initial Phase | Two randomized, double-blind, placebo-controlled Phase 3 trials (THRIVE-AA1 and THRIVE-AA2) over 52 weeks [1]. |
| Dosing in Core Study | Patients received this compound (8 mg or 12 mg twice daily) or placebo [2]. |
| Extension Phase | Open-label extension (OLE) for patients who completed the initial 52-week study [1]. |
| Dosing in OLE | Patients from the core study continued or switched to this compound 8 mg twice daily [1]. |
| Primary Efficacy Measure | Severity of Alopecia Tool (SALT) score ≤20, indicating 20% or less scalp hair loss [3]. |
Data from the open-label extension studies show that this compound not only maintains hair regrowth but can lead to improved responses over time.
Table 2: Summary of Long-Term Efficacy and Safety from the OLE Studies
| Category | Findings |
|---|
| Efficacy | - Durable Response: Patients maintained hair regrowth achieved during the initial 52-week period [1].
Understanding the drug's mechanism is key to its application in research and development.
Mechanism of Action (MoA) Alopecia areata is an autoimmune disease where CD8+ T cells attack hair follicles, primarily driven by the JAK-STAT signaling pathway [4]. Cytokines like interleukin-15 (IL-15) and interferon-gamma (IFN-γ) bind to their receptors on immune and follicular epithelial cells, triggering JAK enzyme phosphorylation and activation of STAT proteins [4] [5]. Activated STATs dimerize and translocate to the nucleus, promoting the transcription of pro-inflammatory genes that perpetuate the autoimmune attack and disrupt hair follicle immune privilege [4] [5]. As a selective JAK1 and JAK2 inhibitor, this compound blocks this signaling cascade, reducing inflammation and allowing hair follicles to recover and re-enter the growth phase [2].
The diagram below illustrates this pathway and the site of this compound's inhibition.
Recommended Monitoring Protocol Based on the safety profile, the following monitoring is recommended for patients on this compound [2] [6]:
Expert commentary suggests the future treatment landscape for chronic conditions like alopecia areata may involve sequential or combination therapies [1]. The goal is to use fast-acting agents like oral JAK inhibitors (e.g., this compound) to rapidly induce hair regrowth, then maintain the response with a targeted biologic therapy that may offer a more favorable long-term safety profile and require less intensive monitoring [1]. This approach aims to balance high efficacy with long-term patient safety.
The official prescribing information for deuruxolitinib (LEQSELVI) contains a clear warning against its use with other immunosuppressive drugs [1] [2] [3]:
> "LEQSELVI is not recommended for use in combination with other JAK inhibitors, biologic immunomodulators, cyclosporine or other potent immunosuppressants." [1]
This contraindication is in place because combining multiple immunosuppressive agents can dramatically increase the risk of serious infections, malignancies, and other adverse events associated with the JAK inhibitor class [2] [3].
The prohibition against combination therapy is rooted in the mechanism of action of JAK inhibitors and supported by clinical trial safety data.
| Safety Aspect | Observed Adverse Events (Monotherapy) |
|---|---|
| Most Common Adverse Reactions (≥1%) | Headache (12.4%), Acne (10%), Nasopharyngitis (8.1%), Increased blood creatine phosphokinase (5%), Hyperlipidemia, Fatigue, Weight increase [1] [4]. |
| Serious Risks (Boxed Warning) | Serious infections; increased risk of mortality, malignancies, major adverse cardiovascular events (MACE), and thrombosis [2]. |
| Thrombotic Events | In clinical trials, thrombotic events (e.g., DVT, PE) were dose-related. No events at 8 mg BID in initial 52 weeks; events observed at a higher 12 mg BID dose [4]. |
Given the contraindication of combination therapy, current research and clinical practice are focused on other strategic approaches:
While combination with other JAK inhibitors is not permissible, the following summary outlines the core protocol for this compound monotherapy based on its approved label, which can serve as a foundation for research design [1] [4] [2].
The following diagram illustrates the mechanism of this compound as a monotherapy, acting on the JAK-STAT pathway which is central to the inflammation in alopecia areata.
Clinical trials demonstrate that deuruxolitinib induces rapid and sustained hair regrowth. The table below summarizes key efficacy endpoints from Phase 3 trials over 24 and 52 weeks.
| Time Point | Dosage | Primary Efficacy Endpoint (SALT Score ≤20) | Key Secondary Endpoints |
|---|---|---|---|
| Week 24 [1] [2] | 8 mg BID | 29.6% | SPRO Responders: 42.1% |
| Week 24 [1] [2] | 12 mg BID | 41.5% | SPRO Responders: 53.0% |
| Week 24 [1] [2] | Placebo | 0.8% | SPRO Responders: 4.7% |
| Week 52 (OLE) [3] | 8 mg or 12 mg BID (continuous) | 62.0% | - |
| Week 52 (OLE) [3] | Placebo → 12 mg BID (switched at W24) | 58.4% | - |
SALT Score: Severity of Alopecia Tool; a score of ≤20 represents 80% or more scalp hair coverage [1]. SPRO Responder: A patient-reported outcome meaning "Satisfaction with Hair PRompt," indicating a patient's satisfaction with their hair [1]. OLE: Open-Label Extension phase of the trial where all participants received the active drug [3].
The safety profile of this compound is consistent with the known class effects of oral JAK inhibitors [1] [5].
This compound is an orally available, selective inhibitor of Janus kinases 1 and 2 (JAK1 and JAK2) [6].
Figure 1: Mechanism of JAK-STAT pathway inhibition by this compound in alopecia areata.
This section outlines a detailed clinical protocol for researchers and clinicians based on the FDA-approved label and pivotal trial designs.
A structured monitoring plan is critical for managing treatment.
| Monitoring Parameter | Baseline | Frequency During Treatment |
|---|---|---|
| Clinical Efficacy | SALT Score | Every 8-12 weeks for the first 24 weeks, then every 12-24 weeks. |
| Safety Labs (CBC, Lipid Panel, LFTs, CPK) | X | Every 12 weeks for the first 6 months, then as clinically indicated [5]. |
| Infection Surveillance | TB & Hepatitis Serology | Continuously; assess for signs/symptoms of infection at every visit. |
| Cardiovascular/Thrombotic Risk | History & Risk Factors | Monitor for signs (e.g., shortness of breath, leg pain) at each visit. |
This compound represents a significant advancement in the treatment of severe alopecia areata, characterized by its rapid onset of action and robust, sustained efficacy over at least 52 weeks. The optimal treatment timeline involves initiating therapy at 8 mg twice daily and continuing for a minimum of 24 weeks to assess initial response, with ongoing treatment to maintain and further improve hair regrowth.
For researchers, key areas for further investigation include:
The following table summarizes the most frequently reported TEAEs from pooled analyses of the phase 3 THRIVE-AA1 and THRIVE-AA2 trials, involving over 1,300 patients [1] [2] [3].
| Adverse Event | Incidence (in patients receiving 8 mg BID, unless noted) | Typical Severity & Notes |
|---|---|---|
| Headache | ~12% of patients [3] | Generally mild to moderate [4]. Risk Ratio vs. placebo: 1.49 (95% CI: 0.98-6.54) [1]. |
| Acne | ~10% of patients [3] | More frequent and significant with the 12 mg BID dose (not approved) [1] [4]. |
| Increased Blood Creatine Phosphokinase (CPK) | ≥5% of patients [2] | RR vs. placebo: 2.79 (95% CI: 1.5-4.99); typically mild, asymptomatic, and transient [1]. |
| Upper Respiratory Infections | ~8% of patients [3] | Includes nasopharyngitis [2]. Most events were mild to moderate [2]. |
Here are detailed methodologies for monitoring and managing key adverse events based on clinical trial protocols and expert recommendations.
1. Elevated Creatine Phosphokinase (CPK)
2. Acne
3. Headache
4. Boxed Warning & Serious Adverse Event Monitoring this compound carries a boxed warning for serious infections, mortality, malignancy, major adverse cardiovascular events (MACE), and thrombosis, consistent with the JAK inhibitor class [4]. While these specific events were not reported in the this compound phase 3 trials for alopecia areata [4] [6], the following monitoring is critical based on the class warning.
The diagram below outlines a systematic workflow for analyzing and managing TEAEs in a clinical or research setting, based on the structure of the referenced studies.
Q1: How does the safety profile of this compound compare to other JAK inhibitors like baricitinib and ritlecitinib? While head-to-head trials are lacking, available data suggests the safety profile of the approved 8 mg BID dose is generally on par with other JAK inhibitors in this class for alopecia areata [7]. A key differentiator is that this compound requires pre-treatment genetic testing for CYP2C9 metabolizer status before prescription, which can delay initiation by about a week [7].
Q2: What is the hepatotoxicity profile of this compound? this compound has a low potential for drug-induced liver injury. In pre-licensure trials, serum aminotransferase elevations occurred in less than 1% of patients, were typically mild and transient, and did not lead to dose adjustment or discontinuation. No instances of clinically apparent acute liver injury were reported [5]. However, due to its mechanism of action, it has the potential to cause reactivation of hepatitis B, so pre-treatment screening is advised [5].
Q3: Were there any thromboembolic events in the clinical trials? Yes, but with an important dose relationship. In the clinical trials, several pulmonary emboli and a deep vein thrombosis (DVT) were reported in patients taking the 12 mg BID dose. These events were not reported in patients taking the approved 8 mg BID dose [7].
Q4: What is the long-term safety and durability of response for this compound? Open-label extension studies have shown sustained efficacy. In pooled data, 76.6% of patients who entered the extension phase achieved a SALT score ≤20 (80% scalp coverage) by week 68 using observed data. Furthermore, 99.6% of initial responders maintained their response, indicating durable hair regrowth [8]. As with all JAK inhibitors, long-term safety data is still being gathered, and vigilant monitoring remains necessary [1].
The table below summarizes the frequency and risk of CPK elevation from pooled clinical trial data.
| Metric | Findings | Source / Notes |
|---|---|---|
| Overall Incidence | 5% of patients (8 mg BID dose) [1] | Phase 3 clinical trials (THRIVE-AA1 & AA2) |
| Risk Ratio (vs. Placebo) | RR = 2.79, 95% CI = (1.5, 4.99), p = 0.0006 [2] [3] [4] | Meta-analysis of 3 RCTs (n=1,372) |
| Comparative JAK Inhibitor Risk | Ritlecitinib also showed significantly elevated CPK (RR = 2.31) [5] | Network meta-analysis (n=3,840) |
| Dose Dependency | Trend observed; acne was significant at 12 mg, but CPK elevation was reported for the standard 8 mg BID dose [2] [1] | Subgroup analysis |
For researchers designing clinical trials or monitoring plans, here is a structured approach to managing CPK elevation.
The core efficacy trials for this compound used the following methodology to assess safety, which can serve as a reference for future study designs.
The logical workflow for assessing and managing CPK elevation in a clinical trial setting is summarized in the diagram below.
It is crucial to understand that CPK elevation occurs within the broader safety profile of JAK inhibitors. This compound carries Boxed Warnings for serious infections, mortality, malignancy, major adverse cardiovascular events (MACE), and thrombosis [6] [7]. Therefore, a comprehensive risk management plan is essential.
The table below summarizes the core information on these treatment-emergent adverse events (TEAEs) for a quick reference.
| Question | Evidence & Quantitative Summary |
|---|
| How common are headaches? | Risk Ratio (RR) vs. Placebo: 1.49 (95% CI: 0.98, 6.54), p=0.06 [1] [2] [3]. Clinical Significance: The effect was not statistically significant across the analyzed trials, and headaches are a commonly reported event [4]. | | How common is acne? | Risk Ratio (RR) vs. Placebo: 1.80 (95% CI: 0.84, 3.88), p=0.13. The effect was more pronounced and significant at the 12 mg twice-daily dose [1] [2] [3]. | | Are there any patient-specific risk factors for acne? | Yes. A recent study found that patients with a history of acne had nearly six times the odds of developing JAK inhibitor-associated acne. Those who developed acne were also significantly younger (mean age 33.6) than those who did not (mean age 44.9) [5]. | | What is the typical onset and severity? | Acne typically appears early in treatment: within 1 month for many patients, and most cases within 3 months. In one study, 55% of cases were mild, 31% moderate, and 14% severe [5]. |
For a visual guide to the general clinical management logic for these adverse events, please refer to the following workflow diagrams.
Integrating risk assessment into study protocols can help mitigate these adverse events.
Deuruxolitinib carries a US Boxed Warning for increased risks of serious infections, mortality, malignancy, major adverse cardiovascular events (MACE), and thrombosis [1]. The following monitoring protocols are recommended.
The following parameters should be monitored prior to and during treatment as clinically appropriate [1]:
For researchers designing studies or analyzing data, the following table summarizes efficacy and adverse event outcomes from a recent meta-analysis of three RCTs (n=1,372 patients) over 24-28 weeks [3].
| Outcome Measure | Result (this compound vs. Placebo) | Statistical Significance |
|---|---|---|
| SALT Score Improvement (Mean Change from Baseline) | MD = -47.26 [95% CI: -53.47, -41.05] | p < 0.00001 [3] |
| Achieved ≥75% SALT Improvement (SALT75) | RR = 93.66 [95% CI: 23.42, 374.65] | p < 0.00001 [3] |
| Achieved ≥90% SALT Improvement (SALT90) | RR = 65.26 [95% CI: 16.28, 261.58] | p < 0.00001 [3] |
| Treatment-Emergent Adverse Events (TEAEs) | ||
| Elevated Creatine Phosphokinase (CPK) | RR = 2.79 [95% CI: 1.5, 4.99] | p = 0.0006 [3] |
| Headache | RR = 1.49 [95% CI: 0.98, 6.54] | p = 0.06 (not significant) [3] |
| Acne | RR = 1.80 [95% CI: 0.84, 3.88] | p = 0.13 (not significant) [3] |
The diagram below outlines the decision-making workflow for managing key adverse events during this compound treatment.
FAQ 1: What is the specific risk of taking live vaccines with this compound? this compound is a Janus kinase (JAK) inhibitor that suppresses the immune system. Administering a live vaccine during this time poses a significant risk of triggering the actual infection the vaccine is meant to prevent. This is because the weakened pathogen in the live vaccine may replicate unchecked in an immunocompromised host [1] [2].
FAQ 2: Which vaccines are considered live and should be avoided? You should avoid all live vaccines. The table below lists examples of live vaccines that are explicitly mentioned in the prescribing information as being incompatible with this compound therapy [3] [2].
| Vaccine Type | Examples |
|---|---|
| Viral | Influenza (nasal spray), Measles, Mumps, Rubella (MMR), Varicella (chickenpox), Zoster (shingles), Yellow Fever, Smallpox/Monkeypox, Adenovirus (types 4 & 7) |
| Bacterial | Bacillus Calmette-Guérin (BCG for TB), Typhoid (oral), Cholera (live) |
The following diagram outlines the key decision points and clinical protocols for managing live vaccine administration in the context of this compound therapy, based on the prescribing information.
Before a patient begins this compound therapy, a comprehensive pretreatment screening must be performed. This protocol is critical for mitigating risks associated with immunosuppression.
1. Immunization Review and Administration
2. Screening for Infections
3. CYP2C9 Genotyping and Drug Interaction Check
For a quick reference, the table below summarizes the absolute contraindications related to live vaccines and metabolic factors.
| Contraindication Category | Specific Restriction | Clinical Rationale |
|---|---|---|
| Live Vaccines | Avoid during and immediately prior to therapy. | Risk of vaccine-induced infection in immunocompromised patients [1] [2]. |
| CYP2C9 Poor Metabolizers | Contraindicated (based on genotype). | Leads to higher drug exposure, increasing risk of serious adverse reactions [1] [2]. |
| CYP2C9 Inhibitors | Contraindicated with moderate or strong inhibitors (e.g., fluconazole). | Increases this compound plasma concentrations, raising the risk of toxicity [1] [3] [2]. |
The table below summarizes the laboratory monitoring requirements for deuruxolitinib based on the prescribing information and clinical trial analysis.
| Monitoring Parameter | Baseline Assessment | Ongoing Monitoring Frequency | Action Level / Notable Abnormalities |
|---|---|---|---|
| CYP2C9 Genotyping | Required; contraindicated in poor metabolizers [1]. | N/A | Do not initiate therapy in poor metabolizers [1]. |
| Complete Blood Count (CBC) | Required [1] [2]. | Periodically [1] (e.g., every 3 months [2]). | Do not initiate if ALC <500/mm³, ANC <1000/mm³, or Hgb <8 g/dL. Interrupt therapy if values fall below these levels [1]. |
| Lipid Panel | Required (as part of cardiovascular risk evaluation) [1] [2]. | Periodically [1]. | Manage dyslipidemia accordingly [1]. |
| Hepatic Panel | Required [2]. | Periodically (e.g., every 3 months) [2]. | - |
| Creatine Phosphokinase (CPK) | - | Periodically [1]. | Elevated CPK is a common TEAE [3] [2]. |
| TB, Hepatitis, & HIV Screening | Test for latent TB and screen for viral hepatitis [1] [2]. | Monitor for TB during treatment [1]. | Do not use in patients with active TB. Not recommended in active HBV or HCV [1]. |
A dose-ranging meta-analysis of 1,372 patients and other safety reviews identified the most frequent laboratory abnormalities and non-laboratory adverse events associated with this compound. These are generally manageable but require vigilance [3] [4] [2].
The diagram below outlines the recommended management process for key laboratory abnormalities based on the prescribing information [1].
The table below summarizes the primary efficacy outcomes and dosing for deuruxolitinib from phase 3 clinical trials, which can serve as a baseline for evaluating experimental results.
| Parameter | Efficacy Data (24 Weeks) | Notes & Context |
|---|---|---|
| Approved Dose | 8 mg twice daily (BID) [1] | A 12 mg BID dose was also tested but is not the approved regimen [2]. |
| Key Efficacy Measure | Proportion of patients achieving SALT score ≤20 (≤20% scalp hair loss) [3]. | Primary endpoint in pivotal trials. |
| SALT ≤20 Rate | ~31% of patients [3]. | Compared to a significantly lower rate in placebo groups [1]. |
| SALT 75 (≥75% improvement) | Risk Ratio vs. Placebo: 93.66 [95% CI: 23.42, 374.65] [2]. | Indicates a high likelihood of significant hair regrowth. |
| SALT 90 (≥90% improvement) | Risk Ratio vs. Placebo: 65.26 [95% CI: 16.28, 261.58] [2]. | Indicates a high likelihood of near-complete hair regrowth. |
| Onset of Action | Significant regrowth observed as early as Week 8 (SALT 20) [4]. | Some patients achieved 80% scalp coverage in 8 weeks [4]. |
| Patient-Reported Outcomes | Significant improvement in Hair Satisfaction PRO (SPRO) [2]. | Measures patient satisfaction with hair regrowth. |
Understanding the common adverse events (AEs) and potential reasons for treatment failure is crucial for trial design and patient management.
| Category | Details | Management & Notes |
|---|---|---|
| Common AEs | Headache (12.4%), Acne (10%), Nasopharyngitis (8.1%), Increased blood creatine phosphokinase (CPK) (5.3%) [1]. | Generally manageable; acne was more significant at the 12 mg dose [2]. |
| Pharmacogenomics | CYP2C9 genotyping required prior to initiation [4] [1]. | Poor metabolizers are not recommended for treatment. Intermediate metabolizers require dose adjustments and monitoring [5]. |
| Reasons for Non-Response| 1. Pharmacogenetic Profile: Poor CYP2C9 metabolism. 2. Disease Severity & Chronicity: Patients with long disease duration (>10 years) or very high baseline SALT scores may respond less robustly. 3. Concurrent Autoimmunity: Presence of other autoimmune comorbidities may be associated with treatment resistance [5]. | | | Defining Non-Response | Lack of clinically meaningful hair growth after at least 6 months of therapy [5]. | SALT score improvement of less than 50% from baseline can be a useful quantitative metric. |
For research into non-responder mechanisms and efficacy optimization, consider the following experimental approaches.
The following diagram illustrates the signaling pathway targeted by this compound and the logical workflow for managing non-responders in a clinical trial context.
For a more granular view, the following tables consolidate quantitative data from recent meta-analyses. Note that the 12 mg twice-daily dose of deuruxolitinib was investigated in trials but is not the approved commercial dose [1] [2] [3].
Table 1: Comparative Efficacy from Network Meta-Analyses (SUCRA Rankings) A higher SUCRA value (0-100%) indicates a better ranking.
| Treatment | SALT Score Change (SUCRA) | SALT50 Achievement (SUCRA) | SALT75 Achievement (SUCRA) | SALT≤20 Achievement (SUCRA) |
|---|---|---|---|---|
| This compound 12 mg BID | 92.5% [1] | 76.9% [1] | 97.6% [1] | 94.0% [1] |
| Brepocitinib 30 mg | 98.3% [1] | 95.7% [1] | 84.5% [1] | Not Reported |
| This compound 8 mg BID | 77.4% [1] | 66.0% [1] | 86.8% [1] | 80.7% [1] |
| Ritlecitinib 50 mg QD | Not Reported | 86.9% [1] | 65.2% [1] | 87.5% [1] |
| Baricitinib 4 mg QD | 51.1% [1] | 51.5% [1] | 51.3% [1] | 56.5% [1] |
Table 2: Safety Profile Comparison (Relative Risk vs. Placebo)
| Treatment | Acne | Elevated CPK | Headache |
|---|---|---|---|
| This compound | RR = 2.74 (95% CrI: 1.58-5.29) [4] | RR = 1.98 (95% CrI: 1.11-3.93) [4] | RR = 1.49 (95% CI: 0.98-6.54) [5] |
| Ritlecitinib | Not Significant [4] | RR = 2.31 (95% CrI: 1.01-6.70) [4] | Not Reported |
| Baricitinib | RR = 4.66 (95% CrI: 2.00-13.44) [4] | Not Significant [4] | Not Reported |
Understanding the distinct mechanisms of action is key to interpreting their different clinical profiles.
Diagram: Mechanism of Action for this compound and Ritlecitinib. Both drugs inhibit the JAK-STAT pathway but target different kinases, potentially leading to variations in efficacy and safety [6] [3].
The comparative data primarily comes from indirect comparisons using advanced statistical methods on aggregate data from separate randomized controlled trials (RCTs). The main methodologies cited in the search results are:
When interpreting these findings for drug development and research:
The table below summarizes the key efficacy and safety findings from recent network meta-analyses and clinical trials for the approved doses of each treatment.
| Parameter | Deuruxolitinib (8 mg BID) | This compound (12 mg BID) | Baricitinib (4 mg QD) | Ritlecitinib (50 mg QD) |
|---|---|---|---|---|
| ✓ SALT20 at 24 Weeks | 31.0% [1] | 40.3% [1] | ~35-37%* [2] | Comparable to Baricitinib 4mg [2] |
| ✓ SALT10 at 24 Weeks | 22.5% [1] | 31.6% [1] | Information missing | Information missing |
| Efficacy Ranking (SUCRA) | High [3] [4] | Highest [3] [4] [5] | High [3] [4] | High [4] |
| Common Adverse Events | Headache, acne, upper respiratory infections, increased CPK [6] [7] [1] | Headache, acne, upper respiratory infections, increased CPK [6] [7] [1] | Upper respiratory infections, UTI, herpes zoster, elevated lipids [8] | Generally comparable safety profile [4] [2] |
| Safety Note | Well-tolerated; most AEs mild to moderate [7] [1] | Well-tolerated; most AEs mild to moderate [7] [1] | Tolerable; boxed warning for JAK class [8] | May have fewer AEs vs. other high-dose oral JAKis [4] |
*Note: SUCRA (Surface Under the Cumulative Ranking) values indicate the relative probability of a treatment being the best; closer to 100% is better. SALT scores measure scalp hair loss (lower is better). *Exact percentage for baricitinib not fully reported in sources; value estimated from network comparisons. [2]
A direct cost-effectiveness analysis comparing all three drugs is not yet available in the public domain. However, one study provides an initial economic comparison between two of them.
To support the data in the tables, here are the methodologies from the pivotal studies and analyses cited.
Network Meta-Analysis (NMA) Protocol [3] [4]
Phase 3 Clinical Trial Protocol for this compound (THRIVE-AA1 & AA2) [1]
Cost-per-Responder Analysis Protocol [9]
The following diagram illustrates the mechanism of action for these therapies, targeting the JAK-STAT signaling pathway implicated in alopecia areata pathogenesis.
This diagram shows the core JAK-STAT signaling pathway. Cytokine binding activates JAK kinases, which phosphorylate STAT proteins. STATs then translocate to the nucleus to drive the transcription of pro-inflammatory genes, leading to the autoimmune attack on hair follicles [6] [4]. JAK inhibitors (this compound, baricitinib, ritlecitinib) work by binding to and inhibiting specific JAK enzymes, thus blocking this pathogenic signaling cascade.
| Treatment & Approved Dose | Key Efficacy Outcome (SALT ≤20) | Statistical Comparison & Ranking |
|---|---|---|
| Deuruxolitinib (8 mg BID) | ~41% of patients achieved ≥80% scalp hair coverage [1]. | Superior to baricitinib 2 mg and 4 mg. Directionally favorable vs. ritlecitinib, but not statistically significant. Ranked first (SUCRA) [2] [3]. |
| Ritlecitinib (50 mg QD) | ~23% of patients achieved ≥80% scalp hair coverage [1]. | Differences with this compound were not statistically significant in the primary analysis [2]. |
| Baricitinib (4 mg QD) | ~35-40% of patients achieved ≥80% scalp hair coverage at 36 weeks [4]. | Inferior to this compound in the analysis [2]. |
The comparative findings are derived from advanced statistical methodologies designed to estimate relative treatment effects in the absence of head-to-head clinical trials.
The study employed two sophisticated indirect comparison techniques to adjust for differences across the included trials. The following diagram illustrates the workflow of this integrated methodological approach.
JAK inhibitors work by targeting the immune-mediated pathway responsible for hair follicle attack in alopecia areata. The following table details the JAK isoform selectivity of each drug, which influences their mechanism [1].
| JAK Inhibitor | JAK 1 | JAK 2 | JAK 3 | TYK 2 |
|---|---|---|---|---|
| This compound | ++ | ++ | – | – |
| Baricitinib | ++ | ++ | – | – |
| Ritlecitinib | – | – | ++ | + |
| Tofacitinib (off-label) | + | – | ++ | – |
Inhibition Key: ++ = strong inhibition, += some inhibition, – = no inhibition [1]
All JAK inhibitors approved for alopecia areata carry an FDA Boxed Warning for [6] [7]:
This analysis provides the first quantitative synthesis comparing all currently approved JAK inhibitors for severe alopecia areata, indicating that This compound 8 mg BID offers the greatest short-term efficacy at 24 weeks [3]. However, these results are derived from indirect comparisons and should be considered exploratory. They highlight a promising efficacy signal but must be confirmed through future direct head-to-head clinical trials, which are needed to establish long-term effectiveness and safety rankings definitively [2].
| Dosage | Primary Endpoint: SALT Score ≤20 | Key Secondary Endpoints | Study Identifier |
|---|
| Deuruxolitinib 8 mg twice daily | 29.6% [1] [2] | SALT50: ~60% [3] SALT90 (≈90% improvement): Significantly higher than placebo (RR=65.26) [4] Patient Satisfaction (SPRO): 42.1% [1] | THRIVE-AA1 [1] | | This compound 12 mg twice daily | 41.5% [1] | SALT50: ~70% [3] SALT90: Significantly higher than placebo (RR=65.26) [4] Patient Satisfaction (SPRO): 53.0% [1] | THRIVE-AA1 [1] | | Placebo | 0.8% [1] | Low rates of hair regrowth [1] [3] | THRIVE-AA1 [1] |
SALT Score Note: The Severity of Alopecia Tool (SALT) score is a validated measure where 0 represents no hair loss and 100 represents complete scalp hair loss. Therefore, achieving a SALT score ≤20 means the patient has 80% or more scalp hair coverage [5] [2].
The efficacy data is derived from rigorous, multicenter, randomized, double-blind, placebo-controlled Phase 3 trials, such as THRIVE-AA1 (NCT04518995) [1] [6].
This compound is an oral, selective inhibitor of Janus kinase 1 and 2 (JAK1/JAK2) [4]. Its therapeutic effect in Alopecia Areata comes from interrupting the JAK-STAT signaling pathway, which is critically involved in the autoimmune attack on hair follicles.
The diagram below illustrates the pathway and drug mechanism.
The clinical trial process to validate this mechanism and the drug's efficacy follows a structured workflow.
The table below summarizes the core efficacy and safety data for this compound from recent meta-analyses.
| Aspect | Key Data Summary | Notes & Context |
|---|---|---|
| Overall Efficacy (SALT Score) | Mean Difference (MD) in SALT change from baseline: -47.26 [95% CI: -53.47 to -41.05; p<0.00001] [1] [2] [3] | Improvement measured at 24 weeks. |
| High Level of Response (SALT75) | Risk Ratio (RR) for achieving ≥75% hair regrowth: 93.66 [95% CI: 23.42 to 374.65; p<0.00001] [1] [2] | Measures likelihood of significant regrowth vs. placebo. |
| Very High Level of Response (SALT90) | Risk Ratio (RR) for achieving ≥90% hair regrowth: 65.26 [95% CI: 16.28 to 261.58; p<0.00001] [1] [2] | Measures likelihood of near-complete regrowth vs. placebo. |
| Patient-Reported Satisfaction | Mean Difference (MD) in Hair Satisfaction PRO: -1.52 [95% CI: -1.76 to -1.27; p<0.00001] [1] [2] | Lower scores indicate higher satisfaction. |
| Common Adverse Events | • Acne: RR=1.80 (more significant at 12 mg dose) [1] • Headache: RR=1.49 [95% CI: 0.98 to 6.54; p=0.06] [1] • Elevated Creatine Phosphokinase (CPK): RR=2.79 [95% CI: 1.5 to 4.99; p=0.0006] [1] | Generally manageable; CPK elevation typically asymptomatic. |
A Bayesian Network Meta-Analysis allows for indirect comparisons of different JAK inhibitors where head-to-head trials are not available. Efficacy is ranked using SUCRA values, where a higher value (closer to 100%) indicates better relative performance [4].
| Treatment Regimen | SUCRA for SALT ≤20 (≥80% scalp coverage) | SUCRA for SALT75 (≥75% improvement) | SUCRA for Severe AA | Key Comparative Findings |
|---|---|---|---|---|
| This compound 12 mg BID | 92.6% [5] [6] | 97.6% [4] | 93.95% [4] | Most effective for high levels of hair regrowth (SALT75/SALT90) [4] [5]. |
| This compound 8 mg BID (FDA-approved dose) | Information missing | 86.78% [4] | 80.70% [4] | More effective than baricitinib 2 mg [5]; comparable to ritlecitinib 50 mg and baricitinib 4 mg [6]. |
| Brepocitinib 30 mg | 95.67% [4] | 84.48% [4] | Information missing | Ranked highest for SALT50 response [4]. |
| Ritlecitinib 50 mg (FDA-approved) | Information missing | Information missing | 87.53% [4] | Appears to balance efficacy and safety favorably [4]. |
| Baricitinib 4 mg (FDA-approved) | Information missing | Information missing | Information missing | Shows dose-dependent efficacy, less effective than higher-dose this compound [5] [6]. |
The robust data on this compound comes from rigorously conducted systematic reviews and meta-analyses. Here are the methodologies used in the key studies cited:
Systematic Review and Dose-Ranging Meta-Analysis (Frontiers in Medicine, 2025) [1] [2] [3]:
Network Meta-Analysis (PMC, 2024) [4]:
gemtc package in R software, with Markov Chain Monte Carlo (MCMC) methods used for estimation. Model convergence was checked using the Gelman-Rubin statistic.This compound's efficacy stems from its targeted action on the immune pathway responsible for Alopecia Areata. The diagram below illustrates this mechanism.
Figure 1: Mechanism of JAK Inhibitors in Alopecia Areata. This compound inhibits JAK1/JAK2, blocking the inflammatory signaling that leads to hair follicle attack [4] [7] [8].